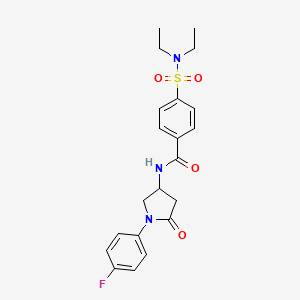

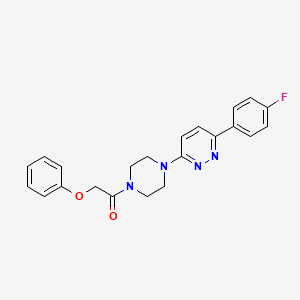

4-(N,N-diethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N,N-diethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. This compound has been shown to have a variety of effects on cellular processes and has been used to study a wide range of biological systems.

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition :

- A study by Supuran et al. (2013) demonstrated that certain aromatic sulfonamides, including compounds similar to the one , exhibited significant inhibitory activity against several carbonic anhydrase (CA) isoenzymes. This suggests potential applications in areas where CA inhibition is beneficial, such as in treating certain medical conditions.

Neurological Research :

- In neurological research, Kepe et al. (2006) utilized a compound structurally related to 4-(N,N-diethylsulfamoyl)-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide to study serotonin receptors in the brains of Alzheimer's disease patients. This illustrates the compound's potential in exploring neurological pathways and disorders.

Fluorescent Probing in Biological Systems :

- A 2020 study by Lee et al. involved the development of a fluorescent probe based on a structure similar to the compound . This probe was used for detecting hydrogen sulfide in serum, highlighting its utility in sensitive biological detections and analytical chemistry.

Histone Deacetylase Inhibition for Cancer Therapy :

- Zhou et al. (2008) described the design and evaluation of a compound with similarities to the one as a histone deacetylase (HDAC) inhibitor. This indicates a potential application in cancer therapy, as HDAC inhibitors are known to have antitumor activities.

Pharmacological Activities :

- A study on dopamine antagonistic activity by Van Wijngaarden et al. (1987) utilized analogues of the compound. This suggests its relevance in studying pharmacological properties, especially in the context of neuropsychiatric disorders.

Catalytic and Biological Potentials :

- The synthesis of metal complexes with a related compound was investigated by Orie et al. (2021). This research points towards its potential use in enhancing the biological and catalytic capabilities of certain ligands, relevant in pharmaceutical and chemical industries.

Mécanisme D'action

Target of Action

Similar benzamide and picolinamide-derived compounds have been found to target the fungal lipid-transfer protein sec14 .

Biochemical Pathways

Related benzamide compounds have been found to affect the lipid-transfer process in fungi .

Pharmacokinetics

Related compounds with fluorophenyl groups have been found to exhibit non-linear oral pharmacokinetics in humans .

Result of Action

Related benzamide compounds have been found to exhibit antifungal properties .

Propriétés

IUPAC Name |

4-(diethylsulfamoyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4S/c1-3-24(4-2)30(28,29)19-11-5-15(6-12-19)21(27)23-17-13-20(26)25(14-17)18-9-7-16(22)8-10-18/h5-12,17H,3-4,13-14H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKVUFKNLCATRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorobenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2930685.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2930688.png)

![(2,4-Dimethylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2930691.png)

![4-bromo-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2930695.png)

![N-[(2-Bromophenyl)methyl]-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2930696.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2930697.png)

![N-(1-methyl-1H-pyrazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2930705.png)

![2-benzyl-N-cyclohexyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2930706.png)